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molecular formula C16H18O2 B114649 4-Benzyloxy-3-isopropyl-phenol CAS No. 156740-94-2

4-Benzyloxy-3-isopropyl-phenol

Cat. No. B114649
M. Wt: 242.31 g/mol
InChI Key: JRXDSZKTLGMSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05569674

Procedure details

4-Benzyloxy-3-isopropylphenyl acetate (5.59 kg, 19.7 mol) is added to a solution of sodium hydroxide (1.20 kg, 30.0 mol) in a mixture of water (30 L) and methanol (30 L). This solution is stirred at 24° for 1 hour. A black-colored solution develops. This is concentrated in vacuo (40°, 3 Torr) to remove the methanol. This residue is then extracted with ethyl acetate (2×16 L) and the combined organic layers are washed with aqueous sodium hydroxide (1N, 2×10 L) and water (3×12 L). The solvent is stripped in vacuo (50°, 3 Torr) to yield an amber oil. This oil is then triturted with heptane (10 L) for 4 hours and the allowed to stand overnight at room temperature at which time the solids are collected by filtration and washed with cold heptane (2×1 L). After air-drying, the product is further dried in vacuo (25°, 120 Torr) for 72 hours to give 4-benzyloxy-3-isopropylphenol as a low melting solid, m.p. 39°-40°.
Name
4-Benzyloxy-3-isopropylphenyl acetate
Quantity
5.59 kg
Type
reactant
Reaction Step One
Quantity
1.2 kg
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:7]([CH:19]([CH3:21])[CH3:20])[CH:6]=1)(=O)C.[OH-].[Na+].CCCCCCC>O.CO>[CH2:12]([O:11][C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][C:7]=1[CH:19]([CH3:21])[CH3:20])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
4-Benzyloxy-3-isopropylphenyl acetate
Quantity
5.59 kg
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(C=C1)OCC1=CC=CC=C1)C(C)C
Name
Quantity
1.2 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 L
Type
solvent
Smiles
O
Name
Quantity
30 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 L
Type
reactant
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
This solution is stirred at 24° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
This is concentrated in vacuo (40°, 3 Torr)
CUSTOM
Type
CUSTOM
Details
to remove the methanol
EXTRACTION
Type
EXTRACTION
Details
This residue is then extracted with ethyl acetate (2×16 L)
WASH
Type
WASH
Details
the combined organic layers are washed with aqueous sodium hydroxide (1N, 2×10 L) and water (3×12 L)
CUSTOM
Type
CUSTOM
Details
is stripped in vacuo (50°, 3 Torr)
CUSTOM
Type
CUSTOM
Details
to yield an amber oil
WAIT
Type
WAIT
Details
to stand overnight at room temperature at which time
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solids are collected by filtration
WASH
Type
WASH
Details
washed with cold heptane (2×1 L)
CUSTOM
Type
CUSTOM
Details
After air-drying
CUSTOM
Type
CUSTOM
Details
the product is further dried in vacuo (25°, 120 Torr) for 72 hours
Duration
72 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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